molecular formula C14H12FNO3S B1392628 ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate CAS No. 1243091-48-6

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

Cat. No.: B1392628
CAS No.: 1243091-48-6
M. Wt: 293.32 g/mol
InChI Key: QFMRDGMJLPNKMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate is a heterocyclic compound that features a unique fusion of thieno and chromene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and a thiophene derivative, the reaction proceeds through a series of steps including condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4H-chromene-3-carboxylate: Lacks the fluorine and thieno groups.

    2-Amino-8-fluoro-4H-chromene-3-carboxylate: Lacks the ethyl ester group.

    Ethyl 2-amino-4H-thieno[3,2-c]chromene-3-carboxylate: Similar structure but without the fluorine atom.

Uniqueness

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate is unique due to the presence of both fluorine and thieno groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-18-14(17)11-9-6-19-10-4-3-7(15)5-8(10)12(9)20-13(11)16/h3-5H,2,6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRDGMJLPNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1COC3=C2C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 2
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 3
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 4
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 5
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 6
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

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